

Application Note: Mass Spectrometry Fragmentation Analysis of Chlorpheniramine N- oxide

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Compound of Interest

Compound Name: *Chlorpheniramine N-oxide*

Cat. No.: *B600797*

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Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of **Chlorpheniramine N-oxide**, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. Understanding the fragmentation behavior of this metabolite is crucial for its unambiguous identification and quantification in various biological matrices during pharmacokinetic, drug metabolism, and toxicology studies. This application note outlines a detailed protocol for the analysis of **Chlorpheniramine N-oxide** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a putative fragmentation pathway based on established principles of N-oxide mass spectrometry.

Introduction

Chlorpheniramine is a widely used antihistamine for the relief of allergic symptoms. Its metabolism in the body leads to the formation of several metabolites, with **Chlorpheniramine N-oxide** being a significant product of Phase I metabolism. The accurate detection and characterization of this N-oxide metabolite are essential for a comprehensive understanding of the drug's disposition. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses. A key

characteristic in the mass spectrometric analysis of N-oxides is the neutral loss of an oxygen atom, which serves as a diagnostic marker for this class of compounds.

Chemical Information

Property	Value
Chemical Name	3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ O ^[1] ^[2] ^[3]
Molecular Weight	290.79 g/mol ^[1] ^[2] ^[3]
Parent Compound	Chlorpheniramine

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **Chlorpheniramine N-oxide** in a mass spectrometer, particularly under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is expected to follow pathways characteristic of N-oxides and substituted pyridines. The protonated molecule $[M+H]^+$ would have a mass-to-charge ratio (m/z) of 291.1.

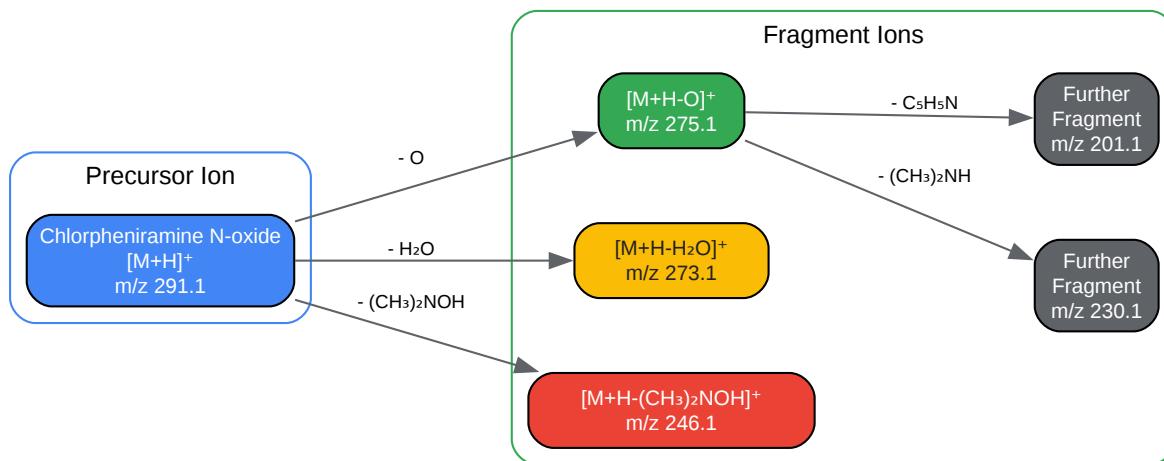
Table 1: Predicted MS/MS Fragmentation of **Chlorpheniramine N-oxide** ($[M+H]^+ = m/z 291.1$)

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Structure of Fragment
291.1	275.1	O (16 Da)	[Chlorpheniramine + H] ⁺
291.1	273.1	H ₂ O (18 Da)	Dehydrated precursor
291.1	246.1	(CH ₃) ₂ NOH (61 Da)	Ion resulting from cleavage of the dimethylamine N-oxide moiety
291.1	201.1	C ₅ H ₅ N (79 Da) + O (16 Da)	Chlorophenylpropyl fragment
275.1	230.1	(CH ₃) ₂ NH (45 Da)	Fragment from parent chlorpheniramine
275.1	201.1	C ₅ H ₅ N (79 Da)	Chlorophenylpropyl fragment from parent chlorpheniramine
275.1	165.1	C ₇ H ₇ Cl (126 Da)	Pyridyl-containing fragment

Note: The relative intensities of these fragments can vary depending on the collision energy and the mass spectrometer used.

Proposed Fragmentation Pathway

The fragmentation of **Chlorpheniramine N-oxide** is initiated by the protonation of the molecule. The primary and most diagnostic fragmentation pathway for N-oxides is the loss of an oxygen atom.^[4] Further fragmentation can occur through cleavage of the alkyl side chain and the bonds adjacent to the nitrogen and aromatic rings.



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Caption: Proposed fragmentation pathway of **Chlorpheniramine N-oxide**.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

1. Sample Preparation (from Plasma)

- Materials:
 - Human plasma
 - Chlorpheniramine N-oxide** reference standard
 - Internal Standard (IS) solution (e.g., deuterated **Chlorpheniramine N-oxide** or a structurally similar compound)
 - Acetonitrile (ACN)
 - Formic acid (FA)

- Vortex mixer
- Centrifuge
- Procedure (Protein Precipitation):
 - Pipette 100 µL of plasma into a microcentrifuge tube.
 - Add 10 µL of the internal standard solution.
 - Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
 - Vortex and transfer to an autosampler vial.

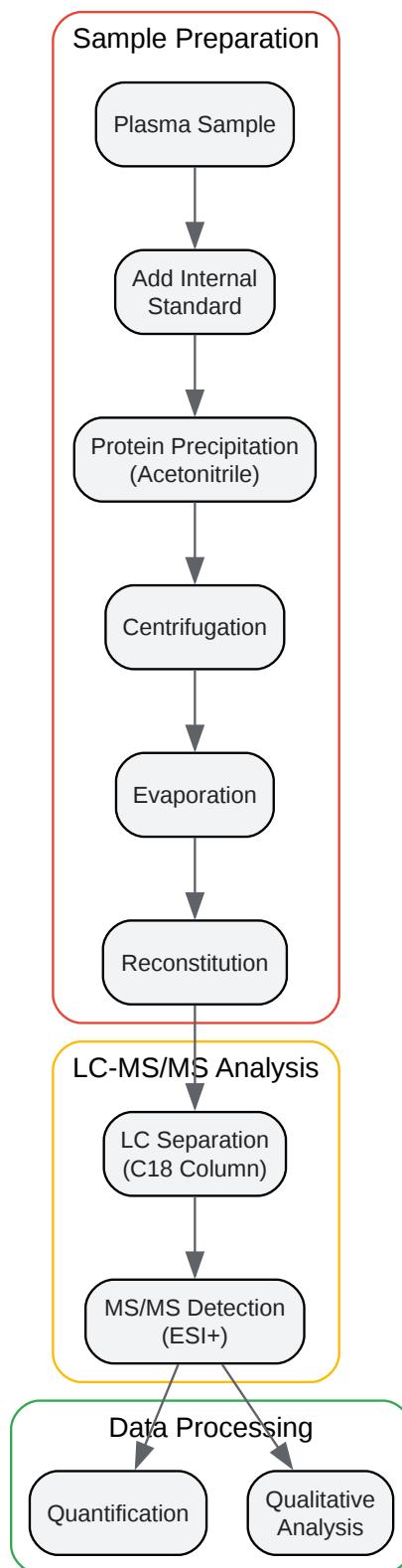
2. Liquid Chromatography Conditions

- Instrumentation: HPLC or UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B

- 5-6 min: 95% B
- 6-6.1 min: 95% to 5% B
- 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

3. Mass Spectrometry Conditions

- Instrumentation: Triple quadrupole or Q-TOF mass spectrometer
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon
- MRM Transitions (for quantitative analysis):
 - **Chlorpheniramine N-oxide**: 291.1 > 275.1 (quantifier), 291.1 > 246.1 (qualifier)
 - Internal Standard: (transitions specific to the IS)

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Caption: Experimental workflow for the analysis of **Chlorpheniramine N-oxide**.

Discussion

The proposed fragmentation pattern is based on the well-documented behavior of N-oxides in mass spectrometry. The neutral loss of 16 Da (oxygen) is a highly specific fragmentation for N-oxides and can be used to differentiate them from hydroxylated metabolites, which typically show a loss of 18 Da (water).^[4] The presence of the pyridine ring and the chlorophenyl group will also influence the fragmentation, leading to characteristic product ions.

The provided LC-MS/MS protocol offers a robust starting point for the development of a validated method for the quantification of **Chlorpheniramine N-oxide** in biological samples. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

Conclusion

This application note provides essential information for researchers and scientists involved in the analysis of Chlorpheniramine and its metabolites. The predicted fragmentation pattern and the detailed experimental protocol will facilitate the development of sensitive and specific methods for the identification and quantification of **Chlorpheniramine N-oxide**, thereby supporting drug development and clinical research.

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